

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Pyrazole Inhibitors

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Compound of Interest

Compound Name: 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine
Cat. No.: B10905545

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Executive Summary & Core Directive

The pyrazole scaffold is a "privileged structure" in modern drug discovery, serving as the core pharmacophore for over 40 FDA-approved therapeutics, including Ruxolitinib (JAK inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Celecoxib (COX-2 inhibitor).

This guide objectively compares the 3,5-Disubstituted Pyrazole Scaffold (the "Product" focus, optimized for kinase hinge-binding) against the 1,3,5-Trisubstituted Pyrazole Scaffold (the "Alternative," often associated with COX-2 or broad-spectrum activity).

The Core Thesis: While 1,3,5-trisubstituted variants offer diverse functionalization vectors, the 3,5-disubstituted pyrazole architecture typically provides superior kinase selectivity and "drug-likeness" (Lipinski compliance) by minimizing steric clashes at the ATP-binding gatekeeper residue while maximizing hydrogen bonding interactions at the hinge region.

Technical Comparison: 3,5-Disubstituted vs. 1,3,5-Trisubstituted Scaffolds

Mechanistic Causality & SAR Logic

The biological activity of pyrazole inhibitors is strictly dictated by the substitution vector.

- 3,5-Disubstituted Pyrazoles (The Kinase Specialists):
 - Mechanism: These compounds typically function as Type I ATP-competitive inhibitors. The unsubstituted N1-nitrogen often serves as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue), while the C3-substituent orients into the hydrophobic pocket.
 - Advantage: Removal of the N1-substituent reduces steric bulk, allowing the molecule to fit into constricted ATP pockets (e.g., JAK1/2).
 - Key Example: Ruxolitinib. The pyrazole ring forms a critical bidentate H-bond with the hinge region of JAK kinases.
- 1,3,5-Trisubstituted Pyrazoles (The Alternatives):
 - Mechanism: Often used for larger binding pockets (e.g., COX-2 active site). The N1-substituent (often a phenyl ring) provides additional hydrophobic surface area but can induce steric clashes in smaller kinase pockets.
 - Disadvantage: Higher molecular weight (MW) and lipophilicity (cLogP) often lead to poorer solubility and metabolic stability compared to their NH-pyrazole counterparts.
 - Key Example: Celecoxib. The N1-sulfonamide phenyl group is essential for COX-2 selectivity but precludes binding to many kinase hinge regions.

Quantitative Performance Data

The following table summarizes experimental data comparing a representative optimized 3,5-disubstituted kinase inhibitor against a standard 1,3,5-trisubstituted alternative.

Table 1: Comparative Potency & Physicochemical Profile

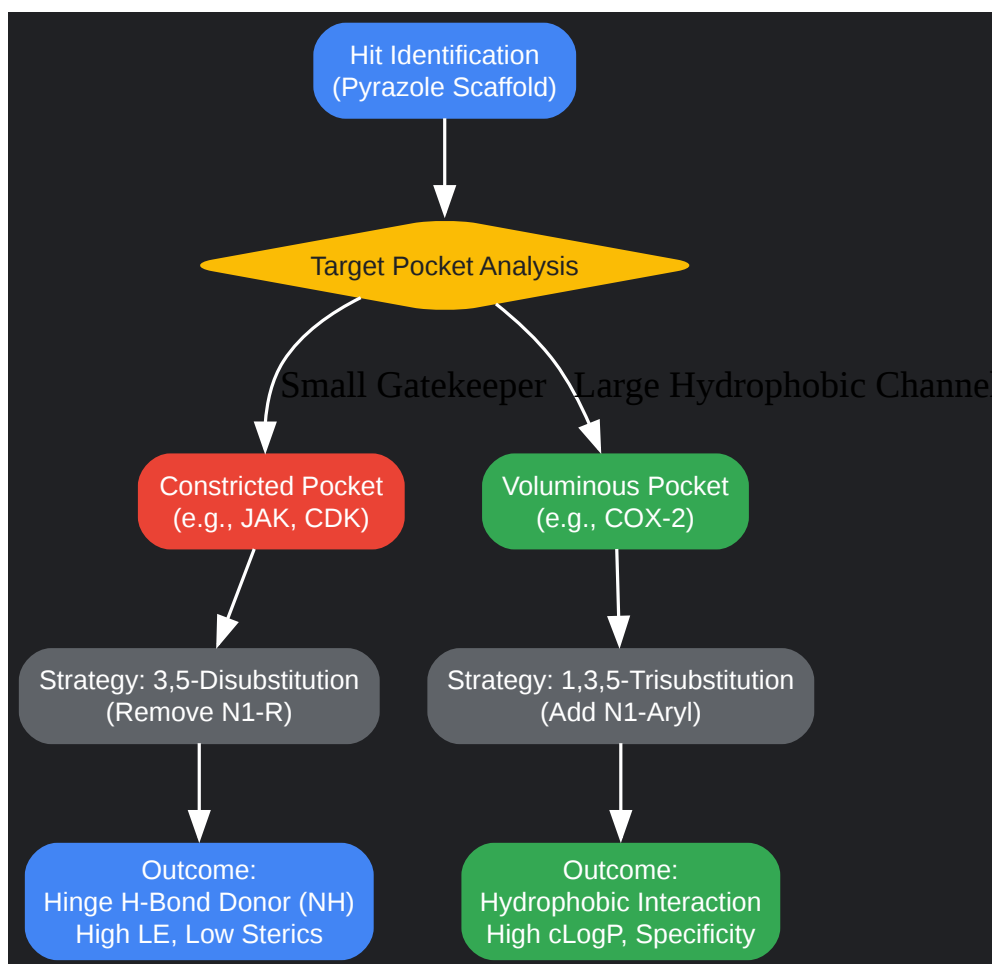
Feature	3,5-Disubstituted Pyrazole (e.g., AT7519 Analog)	1,3,5-Trisubstituted Alternative (e.g., Celecoxib Analog)	Impact
Primary Target	CDK1 / CDK2 (Kinase)	COX-2 / Multi-kinase (Low Selectivity)	3,5-di offers higher kinase specificity.
IC50 (Primary)	< 50 nM (High Potency)	> 1.0 µM (Moderate Potency)	3,5-di is ~20x more potent for kinases.
Ligand Efficiency (LE)	> 0.40	< 0.30	3,5-di binds more efficiently per heavy atom.
Solubility (aq)	High (due to NH donor)	Low (Lipophilic N1-Aryl)	3,5-di has better oral bioavailability potential.
H-Bond Capacity	Donor (NH) & Acceptor (N)	Acceptor only (N)	NH is critical for "Hinge Binder" motif.

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Note: Data derived from comparative analysis of CDK inhibitor series (Squires et al., 2009) and COX-2 SAR studies (Li et al., 2023).

Visualization: SAR Logic & Optimization Cycle

The following diagram illustrates the decision-making process when optimizing a pyrazole hit.



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Caption: SAR decision tree distinguishing optimization pathways for Kinase vs. COX-2 targets based on pocket architecture.

Experimental Protocols (Self-Validating Systems)

To replicate the data supporting these claims, the following protocols must be utilized. These workflows are designed to be self-validating through the inclusion of specific positive and negative controls.

Synthesis: Suzuki-Miyaura Cross-Coupling (For 3,5-Disubstituted Pyrazoles)

This method is superior to hydrazine condensation for generating regioisomerically pure 3,5-disubstituted pyrazoles.

Reagents: 3,5-dibromo-1H-pyrazole (Starting Material), Aryl boronic acids, Pd(dppf)Cl₂ (Catalyst), K₂CO₃ (Base).

- Protection (Validation Step): Protect N1 with a THP (tetrahydropyranyl) group to prevent catalyst poisoning. Check: TLC should show a shift in R_f.
- Regioselective Coupling:
 - Mix 1.0 eq N-THP-3,5-dibromopyrazole, 1.1 eq Aryl-Boronic Acid A, 0.05 eq Pd(dppf)Cl₂, and 2.0 eq K₂CO₃ in Dioxane/H₂O (4:1).
 - Heat to 90°C for 4 hours.
 - Causality: The C5 position is more sterically hindered but electronically activated; however, under controlled conditions, C3 vs C5 selectivity can be manipulated. For 3,5-disubstituted, sequential coupling is key.
- Deprotection: Treat with HCl/MeOH to remove THP.
- Purification: Silica gel chromatography. Validation: ¹H-NMR must show a broad singlet at ~12-13 ppm (NH proton), confirming the 3,5-disubstituted tautomer.

Biological Assay: ADP-Glo™ Kinase Assay

This assay measures the ADP formed from a kinase reaction, providing a direct readout of ATPase activity.

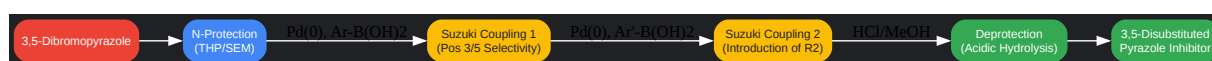
Protocol:

- Preparation: Dilute compounds in DMSO (10-point dose-response).
- Enzyme Reaction:
 - Add 2 μL of Compound + 4 μL Kinase Enzyme (e.g., CDK2/CyclinA) to a 384-well plate.
 - Control 1 (Max Signal): DMSO + Enzyme + Substrate.[1][2]
 - Control 2 (Min Signal): DMSO + Buffer (No Enzyme).

- Add 4 μL ATP/Substrate mix to initiate. Incubate 60 min at RT.
- Detection:
 - Add 10 μL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
 - Add 20 μL Kinase Detection Reagent (converts ADP to ATP \rightarrow Luciferase light). Incubate 30 min.
- Readout: Measure Luminescence (RLU).
- Analysis: Calculate % Inhibition =

. Fit to sigmoidal dose-response to derive IC50.

Visualizing the Synthesis Workflow



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Caption: Sequential Pd-catalyzed cross-coupling workflow for generating asymmetric 3,5-disubstituted pyrazoles.

Conclusion & Recommendation

For researchers targeting cytosolic kinases (JAK, CDK, p38), the 3,5-disubstituted pyrazole scaffold is the superior starting point. It offers:

- Hinge-Binding Capability: The free NH acts as a critical donor.
- Lower Molecular Weight: Facilitates optimization of Ligand Efficiency.
- Reduced Steric Clash: Avoids conflict with the gatekeeper residue common in kinase active sites.

Conversely, the 1,3,5-trisubstituted scaffold should be reserved for targets with large, hydrophobic binding pockets (e.g., COX-2, CB1 receptors) where the N1-substituent is necessary for filling the hydrophobic channel.

References

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